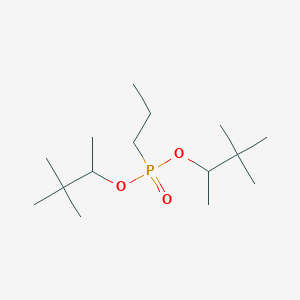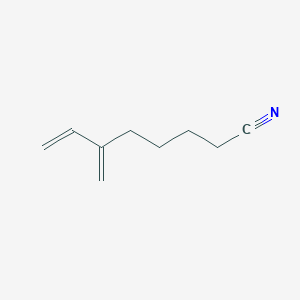
7-Octenenitrile, 6-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octenenitrile, 6-methylene- is an organic compound with the molecular formula C9H13N. It is a nitrile derivative with a double bond and a methylene group, making it a versatile compound in organic synthesis and industrial applications. This compound is known for its reactivity and potential use in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octenenitrile, 6-methylene- can be achieved through several methods. One common approach involves the reaction of 6-methylenehept-1-ene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), can enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 7-Octenenitrile, 6-methylene- may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Octenenitrile, 6-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at 1-2 atm pressure and room temperature.
Substitution: RMgX or RLi in anhydrous ether at low temperatures (-78°C to 0°C).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Applications De Recherche Scientifique
7-Octenenitrile, 6-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Octenenitrile, 6-methylene- involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic addition reactions, while the double bond and methylene group can participate in electrophilic addition and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Molecular Targets and Pathways: The compound can interact with enzymes and proteins in biological systems, potentially affecting metabolic pathways and cellular functions. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
7-Octenenitrile: Similar structure but lacks the methylene group.
6-Octenenitrile: Similar structure but with a different position of the double bond.
6-Methyleneheptanenitrile: Similar structure but with a different position of the nitrile group.
Uniqueness: 7-Octenenitrile, 6-methylene- is unique due to the presence of both a nitrile group and a methylene group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
197151-49-8 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
6-methylideneoct-7-enenitrile |
InChI |
InChI=1S/C9H13N/c1-3-9(2)7-5-4-6-8-10/h3H,1-2,4-7H2 |
Clé InChI |
YNBQLTQWZNDJQN-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B12561348.png)
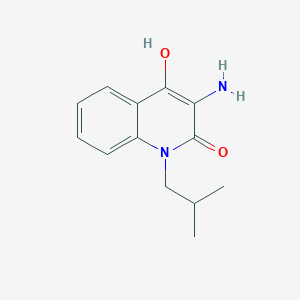

![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
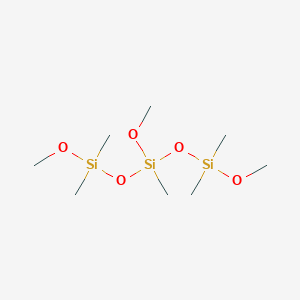
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
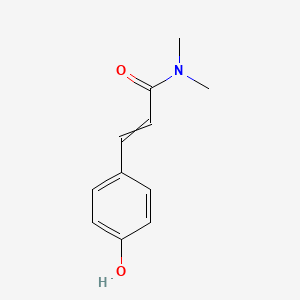
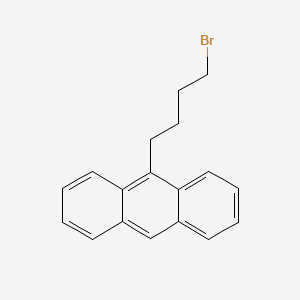
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)

